3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide
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Overview
Description
3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with diethoxy groups and a piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-diethoxybenzoic acid and 1-methyl-4-piperidinol.
Amide Formation: The carboxylic acid group of 3,4-diethoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 1-methyl-4-piperidinol to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: The diethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinyl moiety is known to enhance binding affinity to certain receptors, while the benzamide core can interact with enzyme active sites, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide
- 3,4-diethoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide
Uniqueness
3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of diethoxy groups and the piperidinyl moiety differentiates it from other benzamide derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
IUPAC Name |
3,4-diethoxy-N-(1-methylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-21-15-7-6-13(12-16(15)22-5-2)17(20)18-14-8-10-19(3)11-9-14/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHYJYPWMHRKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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